molecular formula C8H5BrO4 B170650 2-Bromoisophthalic acid CAS No. 22433-91-6

2-Bromoisophthalic acid

Cat. No. B170650
CAS RN: 22433-91-6
M. Wt: 245.03 g/mol
InChI Key: LOICBODWTPYJIW-UHFFFAOYSA-N
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Description

2-Bromoisophthalic acid is a chemical compound with the molecular formula C8H5BrO4 . It is also known by other names such as 2-bromobenzene-1,3-dicarboxylic acid and bromoisophthalic acid . The average mass of this compound is 245.027 Da .


Synthesis Analysis

A new complex, [Zn (5-Br-ip) (1,2-Bie)] n (1), (5-Br-ipH 2 = 5-bromoisophthalic acid; 1,2-Bie = 1,2-bis (imidazole)ethane), has been synthesized by hydrothermal reaction .


Molecular Structure Analysis

The molecular structure of 2-Bromoisophthalic acid has been characterized by single-crystal X-ray diffraction analysis and IR spectroscopy . The compound crystallizes in the triclinic space group P1 . All bond lengths and angles of the title compound are normal, compared with its analogues .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromoisophthalic acid include a molecular weight of 245.03 g/mol, a monoisotopic mass of 243.93712 g/mol, and a complexity of 206 . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The topological polar surface area is 74.6 Ų .

Scientific Research Applications

Summary of the Application

2-Bromoisophthalic acid has been used in the field of crystallography to study its crystal structure . The crystal structure of a compound can provide valuable insights into its physical and chemical properties, which can be useful in various scientific fields.

Methods of Application or Experimental Procedures

The crystal structure of 2-bromoisophthalic acid was determined using X-ray diffraction . The compound was recrystallized from a tetrahydrofuran (THF) solution, and the resulting crystals were analyzed using a Bruker APEX-II diffractometer .

Results or Outcomes

The crystal structure of 2-bromoisophthalic acid was found to be triclinic, with the space group P 1̄ . The unit cell parameters were determined to be a = 4.8161 (3) Å, b = 7.3727 (5) Å, c = 12.1230 (7) Å, α = 81.004 (3)°, β = 78.897 (3)°, γ = 72.829 (3)°, and V = 401.30 (4) ų .

Metal-Organic Frameworks (MOFs)

Summary of the Application

2-Bromoisophthalic acid can be used as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Methods of Application or Experimental Procedures

In the synthesis of MOFs, 2-Bromoisophthalic acid can be reacted with a suitable metal ion under appropriate conditions to form the desired MOF . The exact procedure can vary depending on the specific MOF being synthesized.

Results or Outcomes

The resulting MOFs can have a wide range of properties and potential applications, including gas storage, catalysis, and drug delivery .

Coordination Polymers

Summary of the Application

2-Bromoisophthalic acid can also be used in the synthesis of coordination polymers . Coordination polymers are a class of compounds with metal ions linked by ligands, which can be either small molecules like water or larger organic molecules.

Methods of Application or Experimental Procedures

In the synthesis of coordination polymers, 2-Bromoisophthalic acid can be reacted with a suitable metal ion under appropriate conditions . The exact procedure can vary depending on the specific coordination polymer being synthesized.

Results or Outcomes

The resulting coordination polymers can have a variety of structures and properties, depending on the specific metal ion and ligand used .

Fluorinated Building Blocks

Summary of the Application

2-Bromoisophthalic acid can be used in the synthesis of fluorinated building blocks . These are often used in the pharmaceutical industry to improve the properties of drug molecules.

Methods of Application or Experimental Procedures

The exact procedure can vary depending on the specific fluorinated building block being synthesized .

Results or Outcomes

The resulting fluorinated building blocks can have a wide range of properties and potential applications, including in the synthesis of new drug molecules .

Preparation of Coordination Polymers

Summary of the Application

2-Bromoisophthalic acid can be used in the preparation of various coordination polymers . These materials have potential applications in areas such as gas storage, catalysis, and magnetism.

Methods of Application or Experimental Procedures

In the synthesis of coordination polymers, 2-Bromoisophthalic acid can be reacted with a suitable metal ion under appropriate conditions . The exact procedure can vary depending on the specific coordination polymer being synthesized .

Results or Outcomes

The resulting coordination polymers can have a variety of structures and properties, depending on the specific metal ion and ligand used .

Safety And Hazards

2-Bromoisophthalic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding release to the environment .

Future Directions

While the crystal structure of 2-Bromoisophthalic acid has been reported , there is still much to explore about this compound. Future research could focus on its potential applications and further understanding its chemical properties and reactions.

properties

IUPAC Name

2-bromobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOICBODWTPYJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30317219
Record name 2-Bromoisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30317219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoisophthalic acid

CAS RN

22433-91-6
Record name 2-Bromo-1,3-benzenedicarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 312822
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Record name 22433-91-6
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Record name 2-Bromoisophthalic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
S Miyano, H Fukushima, H Inagawa… - Bulletin of the Chemical …, 1986 - journal.csj.jp
Aqueous sodium dichromate oxidation of 2-bromo-m-xylene (1) under a carbon dioxide pressure gave 2-bromoisophthalic acid (58%), while NBS-bromination of 1 followed by …
Number of citations: 22 www.journal.csj.jp
T Kimura, Y Uozumi - Organometallics, 2008 - ACS Publications
… The palladium complex 3 was prepared by the oxidative addition of 2-bromoisophthalic acid (4) to Pd(PPh 3 ) 4 in 93% yield (Scheme 3). (11) The structure of the palladium complex 3 …
Number of citations: 38 pubs.acs.org
SJ Li, K Li, YW Li - Zeitschrift für Kristallographie-New Crystal …, 2019 - degruyter.com
… The title organic molecule was recrystallized as follows: under stirring, to a THF solution (10 mL), 1 mmol 2-bromoisophthalic acid (0.245 g) was added and heated at 50 C for 1 h. The …
Number of citations: 2 www.degruyter.com
C He, AC Griffin, AH Windle - Journal of applied polymer …, 1994 - Wiley Online Library
… The white precipitate of 2-bromoisophthalic acid was extracted with ether (50 mL X 3), the … the solvent was removed to give white solid 2-bromoisophthalic acid 24.5 g, yield 60.4%. This …
Number of citations: 6 onlinelibrary.wiley.com
G Stapleton, AI White - Journal of the American Pharmaceutical Association …, 1954 - Elsevier
… No description of 2-chloroisophthalic acid could be found in the literature, although 2-bromoisophthalic acid (12) and 2-iodoisophthalic acid (13) have been reported. The condensation …
Number of citations: 11 www.sciencedirect.com
M Stol, DJM Snelders, JJM de Pater… - …, 2005 - ACS Publications
… to the cooled 2-bromoisophthalic acid chloride solution. The … of 1a was employed using 2-bromoisophthalic acid (5.05 g, … of 1a was employed using 2-bromoisophthalic acid (4.1 g, 15 …
Number of citations: 38 pubs.acs.org
M Stol, DJM Snelders, MD Godbole… - …, 2007 - ACS Publications
… Me), 5b (R = i-Pr, R‘ = H), and 5c (R = t-Bu, R‘ = H) (abbreviated as [R,R‘-PheboxBr]) started with the oxidation of 1-bromo-2,6-dimethylbenzene with KMnO 4 to 2-bromoisophthalic acid. …
Number of citations: 79 pubs.acs.org
EA Coulson - Journal of the Chemical Society (Resumed), 1937 - pubs.rsc.org
… An authentic specimen of this acid was prepared by an improved method from m-2-xylidine through 2-bromoisophthalic acid (X) . No alternative formulation of the tetrahydro-derivative is…
Number of citations: 17 pubs.rsc.org
JF Bunnett, MM Rauhut - The Journal of Organic Chemistry, 1956 - ACS Publications
… oxidized by Coulson’s13 procedure to 2bromoisophthalic acid, mp 215-217 (lit.13 mp 218). m-Nitrobenzolriftuoride (4.0 g.) furnished 0.32 g. (8%) of p-trifluoromethylbenzoic acid, mp …
Number of citations: 23 pubs.acs.org
TG George, MM Endeshaw, RE Morgan… - Bioorganic & medicinal …, 2007 - Elsevier
… Permanganate oxidation of commercially available 2-bromo-m-xylene (6) gave 2-bromoisophthalic acid (7), 21 which was sulfonylated with fuming sulfuric acid and esterified using …
Number of citations: 46 www.sciencedirect.com

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